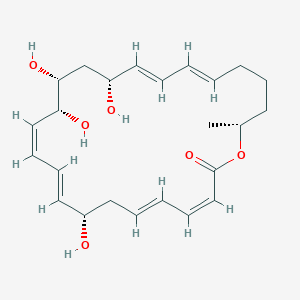
Bamemacrolactin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bamemacrolactin E is a natural product belonging to the macrolactin family, which are 24-membered lactone compounds predominantly produced by marine-derived microorganisms. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-angiogenic properties .
准备方法
Synthetic Routes and Reaction Conditions
Bamemacrolactin E is biosynthesized via a type I polyketide synthase pathway. This pathway involves multiple enzymatic steps, including the assembly of the polyketide backbone and various tailoring modifications such as epoxidation, glycosylation, and acylation . The specific conditions for these reactions typically involve the use of marine-derived Bacillus species under controlled fermentation conditions .
Industrial Production Methods
Industrial production of macrolactin S involves large-scale fermentation processes using optimized strains of marine-derived Bacillus species. These processes are designed to maximize yield and purity, often involving the use of specific growth media and controlled environmental conditions to enhance the production of the desired compound .
化学反应分析
Types of Reactions
Bamemacrolactin E undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the macrolactin structure.
Reduction: This reaction can reduce double bonds or carbonyl groups within the macrolactin structure.
Substitution: This reaction can replace specific functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated macrolactin analogs .
科学研究应用
Bamemacrolactin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide biosynthesis and enzymatic tailoring reactions.
Biology: Investigated for its antibacterial, antifungal, and antiviral properties, making it a potential candidate for developing new antimicrobial agents.
Industry: Used in the development of new antibiotics and other bioactive compounds
作用机制
Bamemacrolactin E exerts its effects primarily through the inhibition of bacterial fatty acid synthesis. It targets the enzyme FabG, which is involved in the elongation cycle of fatty acid biosynthesis. By inhibiting this enzyme, macrolactin S disrupts the production of essential fatty acids, leading to the inhibition of bacterial growth .
相似化合物的比较
Similar Compounds
- Macrolactin A
- Macrolactin F
- Macrolactin XY
Uniqueness
Bamemacrolactin E is unique among macrolactins due to its specific structural features and potent biological activities. While other macrolactins also exhibit antibacterial and antiviral properties, macrolactin S has shown superior activity against certain bacterial strains and has a distinct mechanism of action involving the inhibition of FabG .
常见问题
Basic Research Questions
Q. What methodologies are recommended for the structural elucidation of Bamemacrolactin E in novel microbial extracts?
- Answer : Structural characterization requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is critical for determining carbon骨架 connectivity and stereochemistry. High-resolution mass spectrometry (HR-MS) confirms molecular formulas, while X-ray crystallography provides definitive stereochemical assignments. For microbial extracts, comparative analysis with known macrolactins and spectral databases (e.g., AntiBase) is essential to rule out structural redundancies. Experimental protocols must include purity validation (HPLC ≥95%) and replicate measurements to ensure reproducibility .
Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?
- Answer : Synthesis routes should prioritize retrosynthetic analysis of the 24-membered macrolactone core. Key steps include:
- Ring-closing metathesis (RCM) for macrocycle formation, using Grubbs catalysts under inert conditions.
- Polyketide synthase (PKS) engineering in heterologous hosts (e.g., Streptomyces spp.) for modular assembly of acyl chains.
- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA). Validate yields via LC-MS and compare retention times with natural isolates. Include negative controls (e.g., uninduced cultures) to confirm biosynthesis .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different assay systems?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent compatibility) or cell-line specificity. To address this:
- Standardize assay parameters : Use uniform solvent systems (e.g., DMSO ≤0.1% v/v) and validate cytotoxicity via MTT assays.
- Orthogonal assays : Compare results across in vitro (e.g., MIC assays against Staphylococcus aureus) and in silico models (molecular docking with target enzymes like FabI).
- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for observed activity. Cross-reference with literature IC₅₀ values to identify outliers .
Q. What computational strategies validate the proposed biosynthetic pathways of this compound in understudied microbial strains?
- Answer : Combine genome mining (antiSMASH, PRISM) to identify PKS/NRPS gene clusters with isotope-labeled precursor feeding (e.g., ¹³C-acetate) to trace biosynthetic intermediates. Validate predictions via gene knockout followed by LC-MS metabolomic profiling. For novel strains, perform phylogenetic analysis (16S rRNA) to identify horizontal gene transfer events .
Q. Data Analysis and Interpretation
Q. What ethical considerations arise in sourcing this compound-producing strains from biodiverse regions?
属性
分子式 |
C24H34O6 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
(3Z,5E,8S,9E,11Z,13R,14R,16R,17E,19E,24R)-8,13,14,16-tetrahydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
InChI |
InChI=1S/C24H34O6/c1-19-12-6-3-2-4-7-15-21(26)18-23(28)22(27)16-11-10-14-20(25)13-8-5-9-17-24(29)30-19/h2,4-5,7-11,14-17,19-23,25-28H,3,6,12-13,18H2,1H3/b4-2+,8-5+,14-10+,15-7+,16-11-,17-9-/t19-,20+,21+,22-,23-/m1/s1 |
InChI 键 |
NRAXHZVAYZPXKQ-SQZKRGSRSA-N |
手性 SMILES |
C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H]([C@@H](/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O)O |
规范 SMILES |
CC1CCCC=CC=CC(CC(C(C=CC=CC(CC=CC=CC(=O)O1)O)O)O)O |
同义词 |
macrolactin S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















